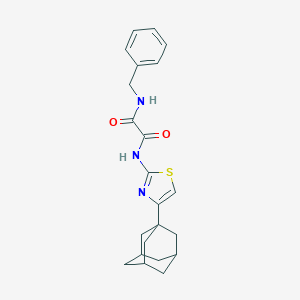

![molecular formula C21H20Cl2N2O B408077 11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 329206-31-7](/img/structure/B408077.png)

11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Overview

Description

This compound belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) .

Molecular Structure Analysis

The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis

The experimental C5–C6–C7–C8 torsion angle 175 (8)° and calculated observe at 178.8 (°), confirms the molecule exhibits an E configuration concerning the C6=C7 double bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm^3, boiling point of 609.9±55.0 °C at 760 mmHg, and a flash point of 322.6±31.5 °C . It also has a molar refractivity of 115.2±0.4 cm^3 and a molar volume of 315.2±5.0 cm^3 .Scientific Research Applications

Synthesis and Structural Analysis

- Efficient Synthesis : A new synthesis method for derivatives of 11-(2,4-dichlorophenyl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one has been developed. This method is noted for its efficiency in producing compounds with potential pharmacological activity in the central nervous system (Cortéas et al., 2004).

- Spectral Determination and Fragmentation Patterns : The fragmentation patterns of derivatives of 11-(2,4-dichlorophenyl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one under electron impact have been studied, providing insights into their molecular structures (Arellano et al., 1982).

- X-ray Diffraction Analysis : The crystal structure of certain derivatives has been determined using X-ray single-crystal diffraction, contributing to a better understanding of their molecular configuration (Wang et al., 2014).

Potential Biological and Pharmacological Applications

- Biological Activity Exploration : Synthesis of new derivatives of 11-(2,4-dichlorophenyl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one has led to compounds with potential biological and pharmacological activities, including as anticonvulsants and in schizophrenia treatment (Cortés et al., 2007).

- Chemosensor Development : Certain derivatives have been identified as effective and selective fluorescent chemosensors for Cd2+ cations, showcasing the compound’s potential in chemical sensing applications (Tolpygin et al., 2012).

Novel Synthesis Methods and Chemical Properties

- Innovative Synthesis Techniques : New synthesis methods have been developed for creating derivatives of 11-(2,4-dichlorophenyl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one, contributing to the field of organic chemistry (Matsuo et al., 1985; Matsuo et al., 1986).

- Catalyzed Synthesis : Zinc sulfide nanoparticles have been used as catalysts for the synthesis of 1,5-benzodiazepines, demonstrating an innovative approach to compound synthesis (Naeimi & Foroughi, 2016).

- Corrosion Inhibition : Derivatives have been studied for their corrosion inhibition properties on mild steel, showing potential applications in materials science (Laabaissi et al., 2021).

Mechanism of Action

Target of Action

It is known that similar compounds, such as benzodiazepines, primarily target gamma-aminobutyric acid (gaba) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, contributing to effects such as sedation, muscle relaxation, and anxiolytic activity .

Biochemical Pathways

Benzodiazepines are known to affect the gabaergic pathway, enhancing the inhibitory effect of gaba neurotransmission . This can lead to downstream effects such as reduced anxiety, sedation, and muscle relaxation.

Pharmacokinetics

It is known that benzodiazepines are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The half-life can vary significantly among different benzodiazepines .

Result of Action

Benzodiazepines, which share a similar structure, typically result in decreased neuronal excitability and reduced transmission of nerve signals in the brain . This can lead to effects such as sedation, muscle relaxation, and reduced anxiety.

Properties

IUPAC Name |

6-(2,4-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N2O/c1-21(2)10-17-19(18(26)11-21)20(13-8-7-12(22)9-14(13)23)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWFYZHFDCGFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

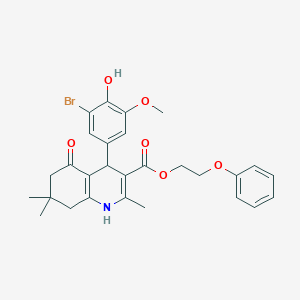

![3-allyl-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B407995.png)

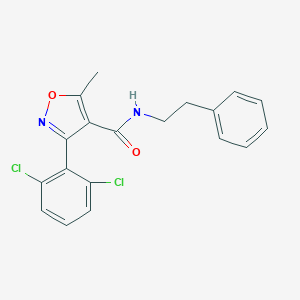

![3-amino-N-(2,4-dibromophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407997.png)

![Ethyl 2-{[(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B407998.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B407999.png)

![Ethyl 4-({[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B408000.png)

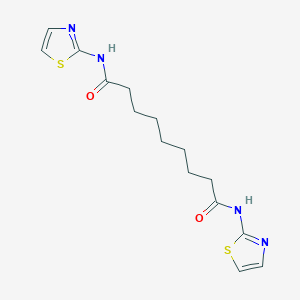

![7-(2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B408005.png)

![8-chloro-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408016.png)

![4-(3-bromophenyl)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408017.png)

![(1E)-1-(4-bromophenyl)-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B408019.png)

![chromeno[4,3-b][1,5]benzodiazepin-6(13H)-one](/img/structure/B408020.png)